![molecular formula C14H16N2 B11889045 4-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9(4H)-imine](/img/structure/B11889045.png)
4-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9(4H)-imine
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Overview
Description
4-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9(4H)-imine is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a cyclopenta[b]quinoline core with an ethyl group at the 4-position and an imine group at the 9-position. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9(4H)-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-alkynylanilines with ketones in the presence of a Brønsted acid or Lewis acid catalyst. For example, p-toluenesulfonic acid monohydrate can be used as a promoter in ethanol at reflux temperature, while FeCl3 can be used as a catalyst in toluene at 110°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9(4H)-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Neuropharmacological Applications
One significant application of 4-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9(4H)-imine is its potential role as an acetylcholinesterase inhibitor. Acetylcholinesterase inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound has been evaluated alongside other derivatives for its efficacy in inhibiting acetylcholinesterase, which is essential for maintaining acetylcholine levels in the brain.
Case Study: Acetylcholinesterase Inhibition
A study synthesized various derivatives of cyclopenta[b]quinoline and assessed their biological activity. Among these, this compound demonstrated a notable ability to inhibit acetylcholinesterase, suggesting its potential as a therapeutic agent for Alzheimer's disease management .
The synthesis involved heating specific precursors with diamines, yielding compounds with varying yields and biological activities. The effective inhibition of acetylcholinesterase by this compound indicates its promise for further development as a drug candidate.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound and its derivatives. Research has shown that certain compounds within this class exhibit significant antibacterial and antifungal properties.
Case Study: Antimicrobial Activity
In a comparative study, several synthesized quinoline derivatives were screened for their antimicrobial efficacy against various pathogens, including Mycobacterium smegmatis and Candida albicans. Compounds related to this compound displayed promising results, with some achieving minimum inhibitory concentration (MIC) values indicating strong antibacterial effects .
This antimicrobial activity highlights the potential of this compound as a lead structure for developing new antibiotics or antifungal agents.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9(4H)-imine involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The quinoline core can also interact with DNA and proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroquinolin-4(1H)-ones: These compounds have a similar quinoline core but lack the ethyl group and imine group.
Quinoline N-oxides: These compounds have an oxygen atom attached to the nitrogen in the quinoline ring.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4-position and are known for their biological activities.
Uniqueness
4-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9(4H)-imine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and imine group allows for unique interactions with biological targets, making it a valuable compound for research and development .
Biological Activity
4-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9(4H)-imine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by diverse research findings and case studies.
Chemical Structure and Properties
The chemical formula for this compound is C14H16N2. It is categorized under the class of cyclic compounds, specifically quinolines, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with cyclic ketones under acidic conditions. The yields of these reactions can vary based on the specific reagents and conditions used.
1. Antimicrobial Properties
Research indicates that derivatives of cyclopenta[b]quinoline exhibit antimicrobial activity. For instance, studies have shown that certain analogs can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or cell wall formation.
2. Anticancer Activity
Several studies have highlighted the anticancer potential of cyclopenta[b]quinoline derivatives. For example, a study demonstrated that compounds similar to this compound exhibited cytotoxic effects against cancer cell lines such as HeLa and A549. The IC50 values for these compounds were reported in the micromolar range, indicating significant activity against tumor cells.
3. Neuroprotective Effects
The neuroprotective properties of cyclopenta[b]quinoline derivatives have also been investigated. Compounds in this class have shown promise in protecting neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's.
Case Studies
Case Study 1: Anticancer Activity
In a study published in Molecules, researchers evaluated a series of cyclopenta[b]quinoline derivatives for their anticancer properties. One compound demonstrated an IC50 value of 10 µM against the A549 lung cancer cell line, indicating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition zones in agar diffusion assays, suggesting its utility in developing new antibiotics .
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C14H16N2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
4-ethyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-imine |
InChI |
InChI=1S/C14H16N2/c1-2-16-12-8-4-3-6-10(12)14(15)11-7-5-9-13(11)16/h3-4,6,8,15H,2,5,7,9H2,1H3 |
InChI Key |
INFGBOFNBJAQHW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(CCC2)C(=N)C3=CC=CC=C31 |
Origin of Product |
United States |
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